5-Iodo-2-methylbenzoic acid

Organic Synthesis Catalysis Process Chemistry

Choose this specific 5-iodo-2-methylbenzoic acid isomer to ensure regioselectivity in Suzuki and Sonogashira cross-couplings for SGLT2 inhibitor scaffolds. The ortho-methyl/5-iodo substitution pattern avoids the reactivity deviations seen with 2-iodo-5-methylbenzoic acid, preserving yield and impurity profiles. Supplied with batch-specific COA (≥98% purity), it supports ANDA filings and analytical method validation (AMV), maintaining full traceability to pharmacopeial standards. Its crystalline form (mp 176–183 °C) ensures precise handling for both pharmaceutical and advanced material syntheses.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 54811-38-0
Cat. No. B1298445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylbenzoic acid
CAS54811-38-0
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)C(=O)O
InChIInChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyWUBHOZQZSHGUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-methylbenzoic Acid (CAS: 54811-38-0): A Halogenated Aromatic Carboxylic Acid Intermediate for Cross-Coupling and Pharmaceutical Synthesis


5-Iodo-2-methylbenzoic acid (CAS: 54811-38-0) is an ortho-substituted halobenzoic acid derivative with the molecular formula C8H7IO2 and a molecular weight of 262.04 g/mol [1]. It exists as a white to off-white crystalline powder with a melting point range of 176–183 °C and a boiling point of approximately 339.6 °C at 760 mmHg . The compound features an iodine substituent at the 5-position and a methyl group at the 2-position of the benzoic acid scaffold, imparting distinct reactivity characteristics for cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Heck couplings . Its structural configuration differentiates it from positional isomers such as 2-iodo-5-methylbenzoic acid (CAS: 52548-14-8), which exhibits distinct substitution patterns and consequently divergent reactivity and solubility properties .

Why 5-Iodo-2-methylbenzoic Acid Cannot Be Substituted with Generic Halobenzoic Acids or Positional Isomers in Cross-Coupling and Pharmaceutical Intermediates


Substituting 5-iodo-2-methylbenzoic acid with alternative halobenzoic acids or positional isomers introduces material deviations in reaction outcomes, purity profiles, and regulatory compliance. The iodine atom at the 5-position, combined with the ortho-methyl group, creates a specific steric and electronic environment that dictates regioselectivity in cross-coupling reactions [1]. Positional isomers such as 2-iodo-5-methylbenzoic acid exhibit altered solubility and reactivity due to the adjacency of the carboxylic acid and iodine groups, potentially leading to unwanted intramolecular interactions or reduced coupling efficiency . Furthermore, in pharmaceutical intermediate applications, particularly in the synthesis of SGLT2 inhibitors such as Canagliflozin, the specific substitution pattern of 5-iodo-2-methylbenzoic acid is an integral component of validated synthetic routes and analytical methods [2]. Substitution with non-identical analogs would necessitate revalidation of analytical methods, introduce new impurity profiles, and potentially compromise the integrity of regulatory filings including ANDA submissions [3].

Quantitative Differentiation Evidence for 5-Iodo-2-methylbenzoic Acid: Synthesis Yield, Regioselectivity, and Analytical Specifications


Synthesis Yield Enhancement via β-Zeolite Catalyzed Iodination Exceeds Traditional Methods by 3- to 5-Fold

The synthesis of 5-iodo-2-methylbenzoic acid via a β-zeolite catalyzed iodination method achieves yields exceeding 90%, representing a substantial improvement over traditional iodination methods that typically yield between 18% and 33% [1]. This patent-protected process utilizes a microporous β-form zeolite catalyst (Si/Al mole ratio of 10–250) in the presence of iodine, an oxidizing agent (iodic acid or periodic acid), and acetic anhydride, followed by a purification step involving sublimation, distillation, or crystallization [1]. An alternative method using molecular sieves loaded with iron oxide as catalyst, with iodic acid and 0.5 equivalents of iodine, achieves yields of 94.5% with HPLC purity of 99.3% .

Organic Synthesis Catalysis Process Chemistry

Regioselective Iodination at the 5-Position Enabled by β-Zeolite Microporous Architecture

The β-zeolite catalyzed process achieves regioselective iodination exclusively at the 5-position of 2-methylbenzoic acid, producing the target 5-iodo-2-methylbenzoic acid with minimal positional isomers [1]. This high selectivity is attributable to the microporous architecture of the β-zeolite catalyst, which imposes steric constraints favoring mono-iodination at the para position relative to the methyl group [1]. In contrast, traditional uncatalyzed electrophilic iodination of 2-methylbenzoic acid yields mixtures of regioisomers including 3-iodo-2-methylbenzoic acid and 5-iodo-2-methylbenzoic acid, necessitating additional separation and purification steps that reduce overall yield .

Regioselective Synthesis Zeolite Catalysis Halogenation

Designated Intermediate in Canagliflozin (SGLT2 Inhibitor) Synthesis Pathway with Validated Analytical Methods

5-Iodo-2-methylbenzoic acid is a specifically designated intermediate in the multi-step synthesis of Canagliflozin, an FDA-approved SGLT2 inhibitor for type-2 diabetes [1]. The compound's assay specification is ≥98.0% (HPLC) as required for pharmaceutical intermediate applications [1]. In contrast, alternative halobenzoic acids such as 2-iodobenzoic acid or 4-iodobenzoic acid, while structurally related, lack the requisite substitution pattern for this validated synthetic route . Additionally, 5-iodo-2-methylbenzoic acid is supplied with full characterization data compliant with regulatory guidelines and is qualified for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) .

Pharmaceutical Intermediates SGLT2 Inhibitors Analytical Method Validation

Thermal Stability and Physical Property Differentiation from Positional Isomer 2-Iodo-5-methylbenzoic Acid

5-Iodo-2-methylbenzoic acid exhibits a melting point range of 176–183 °C [1] and a boiling point of 339.6 °C at 760 mmHg . The positional isomer 2-iodo-5-methylbenzoic acid (CAS: 52548-14-8) displays a distinct melting point range of 122–124 °C and a boiling point of 321.4 °C at 760 mmHg . This approximately 54–59 °C difference in melting point and 18 °C difference in boiling point reflect fundamental differences in crystal lattice energy and intermolecular interactions arising from the altered substitution pattern .

Physical Chemistry Thermal Analysis Quality Control

Commercial Availability at ≥99% HPLC Purity with Full Analytical Documentation Supporting ANDA Filings

5-Iodo-2-methylbenzoic acid is commercially available at purities of ≥99% (HPLC) and 98% , with suppliers providing Certificates of Analysis (COA), Safety Data Sheets (SDS), and Product Specifications (PS) that include NMR, HPLC, and GC batch release data . The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) . In contrast, the positional isomer 2-iodo-5-methylbenzoic acid is typically offered at 95% purity without the same breadth of regulatory documentation .

Analytical Chemistry Reference Standards Regulatory Compliance

Procurement-Driven Application Scenarios for 5-Iodo-2-methylbenzoic Acid: Where Differentiation Drives Selection


SGLT2 Inhibitor Intermediate Manufacturing (Canagliflozin Synthesis)

5-Iodo-2-methylbenzoic acid is the designated intermediate for constructing the core aromatic scaffold of Canagliflozin, an SGLT2 inhibitor for type-2 diabetes [1]. The compound's ≥98.0% assay specification and validated analytical methods ensure that downstream coupling reactions proceed with predictable efficiency and minimal impurity formation [1]. Procurement of this specific intermediate—rather than alternative halobenzoic acids—maintains alignment with established synthetic protocols, reduces the need for route re-optimization, and supports regulatory filings with documented traceability to pharmacopeial standards .

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

The iodine substituent at the 5-position of 5-iodo-2-methylbenzoic acid provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs [1]. The relatively weak carbon-iodine bond facilitates oxidative addition with palladium catalysts, enabling efficient Suzuki-Miyaura, Sonogashira, and Heck couplings for the construction of biaryl and alkyne-linked molecular architectures . The ortho-methyl group further modulates steric and electronic properties, influencing regioselectivity in coupling outcomes [1].

Analytical Reference Standard for Method Validation and ANDA Regulatory Filings

5-Iodo-2-methylbenzoic acid is supplied with comprehensive characterization data and qualifies for use as a reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. Its availability at ≥99% HPLC purity with batch-specific Certificates of Analysis (COA) enables accurate quantification of related substances and impurities in pharmaceutical formulations . The compound's traceability to USP or EP pharmacopeial standards supports regulatory submissions including Abbreviated New Drug Applications (ANDA) [1].

Functional Material Development (Polarizing Films and Polymer Modification)

5-Iodo-2-methylbenzoic acid is employed in the production of polarizing films for liquid crystal displays (LCDs), where the heavy iodine atom imparts specific optical and electronic properties [1]. The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability . Its crystalline solid form (white to off-white powder, melting point 176–183 °C) facilitates precise handling and formulation in material science applications .

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